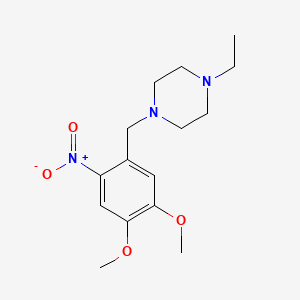![molecular formula C20H18ClNO2 B6099526 5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)
5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as CCMA and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of CCMA is not fully understood. However, it has been suggested that CCMA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. CCMA has also been found to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
CCMA has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. CCMA has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
CCMA has several advantages for lab experiments, including its high yield synthesis method, low cost, and potential applications in various fields. However, CCMA has some limitations, including its low solubility in water and potential toxicity.
Orientations Futures
There are several future directions for the study of CCMA. One potential direction is the development of CCMA as a therapeutic agent for the treatment of cancer, bacterial, and fungal infections. Another potential direction is the synthesis of CCMA derivatives with improved solubility and efficacy. CCMA can also be studied for its potential use as a catalyst in various organic reactions. Additionally, CCMA can be studied for its potential use as an adsorbent for the removal of other pollutants from wastewater.
In conclusion, CCMA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CCMA can lead to the development of new therapeutic agents, catalysts, and adsorbents for various applications.
Méthodes De Synthèse
CCMA can be synthesized using several methods, including the reaction of 4-chlorobenzaldehyde and 4-methylphenylhydrazine in ethanol, followed by the addition of cyclohexane-1,3-dione. This reaction produces CCMA in high yields and is a simple and efficient method.
Applications De Recherche Scientifique
CCMA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CCMA has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CCMA has also been studied for its potential use as an antibacterial and antifungal agent. In material science, CCMA has been studied for its potential use as a precursor for the synthesis of various organic compounds. In environmental science, CCMA has been studied for its potential use as an adsorbent for the removal of heavy metals from wastewater.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-13-2-8-17(9-3-13)22-12-18-19(23)10-15(11-20(18)24)14-4-6-16(21)7-5-14/h2-9,12,15,23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCLHODYWVQNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6099447.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6099450.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6099478.png)
![1-[2-(3-chlorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6099485.png)

![2-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-ethoxyphenyl)-2H-1,2,3-benzotriazole](/img/structure/B6099497.png)
![methyl 2-(acetylamino)-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B6099516.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6099533.png)
![2-[(cyclopropylcarbonyl)imino]-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B6099540.png)
![(3'R*,4'R*)-1'-[2-(cyclopentyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099560.png)